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Executive Summary
This technical guide provides a comprehensive overview of Verazide, an isoniazid derivative

investigated in the 1950s as a potential treatment for tuberculosis. Due to the historical nature

of this compound, this document synthesizes information from mid-20th-century literature and

places it within the context of modern anti-tuberculosis drug development. While extensive

contemporary data is unavailable, this guide details the known chemical properties of

Verazide, its presumed mechanism of action as a prodrug, and the likely experimental

protocols used in its initial evaluation. This whitepaper serves as a historical case study and a

potential reference for the rediscovery or re-evaluation of early-generation anti-tubercular

agents.

Introduction: The Search for Isoniazid Alternatives
Isoniazid (INH), a cornerstone of tuberculosis therapy since its introduction in 1952, remains a

primary first-line agent.[1][2] However, its use is associated with challenges, including

hepatotoxicity and the emergence of drug-resistant strains of Mycobacterium tuberculosis.[3][4]

The quest for safer and more effective alternatives began shortly after isoniazid's discovery,

leading to the synthesis and evaluation of numerous derivatives.[1][5] One such derivative from

this early era of antibiotic research is Verazide.
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Verazide, also known as isonicotinic acid veratrylidenehydrazide, was synthesized and

investigated for its tuberculostatic properties.[6] Although it showed initial promise, it did not

become a mainstream therapeutic agent. This guide revisits Verazide, providing a detailed

account of its known characteristics and the historical context of its development.

Verazide: Chemical and Physical Properties
Verazide is a hydrazone derivative of isoniazid.[6] Its chemical identity and key properties are

summarized in the table below.

Property Value Source(s)

IUPAC Name

N'-[(E)-(3,4-

dimethoxyphenyl)methylidenea

mino]pyridine-4-carboxamide

[7]

Other Names

Isonicotinic acid

veratrylidenehydrazide, 1-

isonicotinoyl-2-

veratrylidenehydrazine, 3,4-

dimethoxybenzal

isonicotinoylhydrazone,

Nicotazide, Verazina

[6][7]

CAS Number 93-47-0 [6]

Molecular Formula C₁₅H₁₅N₃O₃ [7]

Molecular Weight 285.30 g/mol [6]

Physical Description Crystals from 2-propanol [6]

Melting Point 189-190 °C [6]

Presumed Mechanism of Action
As a derivative of isoniazid, Verazide is likely a prodrug that requires activation within the

mycobacterium.[8][9] The proposed mechanism, analogous to that of other isoniazid

hydrazones, is a multi-step process.
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Uptake: Verazide is presumed to enter the Mycobacterium tuberculosis cell.

Hydrolysis: Inside the bacterium, the hydrazone bond is likely cleaved, releasing isoniazid.

Activation: The released isoniazid is then activated by the mycobacterial catalase-peroxidase

enzyme, KatG.[8]

Inhibition of Mycolic Acid Synthesis: The activated form of isoniazid covalently binds to an

adduct with NAD+, which in turn inhibits the enoyl-acyl carrier protein reductase (InhA).[8][9]

This enzyme is crucial for the synthesis of mycolic acids, essential components of the

mycobacterial cell wall.

Bacteriostatic/Bactericidal Effect: Disruption of mycolic acid synthesis compromises the

integrity of the cell wall, leading to the inhibition of bacterial growth and, ultimately, cell death.
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Figure 1: Presumed mechanism of action for Verazide.
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Synthesis and Experimental Protocols
Synthesis of Verazide
Verazide is synthesized through the condensation reaction of isonicotinylhydrazine (isoniazid)

and veratraldehyde (3,4-dimethoxybenzaldehyde).[6] This is a common method for preparing

hydrazones.[6][8]

Isonicotinylhydrazine
(Isoniazid)

Condensation Reaction
(e.g., in refluxing ethanol)

Veratraldehyde

Verazide Water

Click to download full resolution via product page

Figure 2: Synthesis pathway of Verazide.

A general experimental protocol for the synthesis of isoniazid-hydrazones, based on modern

and historical methods, would involve the following steps:

Dissolution: Dissolve equimolar amounts of isonicotinylhydrazine and veratraldehyde in a

suitable solvent, such as ethanol.

Reaction: Heat the mixture under reflux for several hours. The reaction progress can be

monitored by thin-layer chromatography.

Precipitation and Filtration: Upon cooling, the Verazide product typically precipitates out of

the solution. The solid is then collected by filtration.

Washing and Drying: The collected solid is washed with a cold solvent (e.g., ethanol) to

remove unreacted starting materials and dried.
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Purification (if necessary): The crude product can be further purified by recrystallization from

a suitable solvent, such as 2-propanol, to yield crystalline Verazide.[6]

In Vitro Tuberculostatic Activity Assessment (Historical
Context)
In the 1950s, the in vitro activity of anti-tuberculosis compounds was typically determined using

serial dilution methods in liquid or on solid media.[10] The following describes a likely protocol

for testing Verazide's tuberculostatic activity:

Preparation of Drug Solutions: A stock solution of Verazide would be prepared, likely in a

solvent like ethylene glycol, and then serially diluted in a suitable mycobacterial growth

medium (e.g., Youmans liquid medium with bovine serum).

Inoculation: Each dilution would be inoculated with a standardized suspension of

Mycobacterium tuberculosis (e.g., the H37Rv strain).

Incubation: The cultures would be incubated at 37°C for an extended period, typically 14 to

21 days, due to the slow growth rate of the bacterium.

Determination of Minimum Inhibitory Concentration (MIC): The MIC would be determined as

the lowest concentration of Verazide that completely inhibits the visible growth of M.

tuberculosis.
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Figure 3: Historical workflow for in vitro MIC determination.

In Vivo Efficacy Assessment (Historical Context)
Animal models, particularly mice and guinea pigs, were standard for evaluating the in vivo

efficacy of anti-tuberculosis drug candidates in the 1950s.[5][10] A typical experimental

workflow would have been as follows:

Infection: A cohort of animals (e.g., mice) would be infected with a virulent strain of M.

tuberculosis.

Treatment: After a period to allow the infection to establish, treatment would commence.

Different groups of animals would receive Verazide at various doses, a positive control (e.g.,

isoniazid), or a placebo, typically administered orally or via injection.
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Monitoring: The animals' health, weight, and survival would be monitored throughout the

treatment period.

Endpoint Analysis: At the end of the study, the animals would be euthanized. The bacterial

load in the lungs and other organs (e.g., spleen) would be quantified by plating homogenized

tissue on a suitable medium and counting the colony-forming units (CFUs). The extent of

lung pathology would also be assessed.

Data Comparison: The efficacy of Verazide would be determined by comparing the reduction

in bacterial load and improvement in pathology in the treated groups to the control groups.

Comparative Data and Clinical Findings (Historical)
The available literature from the 1950s indicates that Verazide was evaluated in clinical

settings for the treatment of pulmonary tuberculosis. However, specific quantitative data from

these studies, such as patient outcomes, bacteriological conversion rates, and detailed side-

effect profiles compared to isoniazid, are not readily accessible in modern databases. The fact

that Verazide did not supplant isoniazid suggests that it likely did not offer a significant

advantage in terms of efficacy, safety, or pharmacokinetic properties.

Discussion and Future Perspectives
The story of Verazide is representative of the intensive research into isoniazid derivatives that

occurred in the mid-20th century.[1][5] The primary goals of this research were likely to improve

upon isoniazid's potency, reduce its toxicity, and overcome emerging drug resistance. The

synthesis of hydrazones, such as Verazide, was a common strategy to modify the parent

drug's properties.

The likely reasons for the discontinuation of Verazide's development may include:

Lack of Superior Efficacy: Verazide may not have demonstrated significantly greater

tuberculostatic activity than isoniazid in clinical trials.

Unfavorable Pharmacokinetics: Issues with absorption, distribution, metabolism, or excretion

could have limited its effectiveness.
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Toxicity Profile: Verazide may have presented a toxicity profile that was no better, or

potentially worse, than that of isoniazid.

Emergence of Other Drugs: The discovery and development of other highly effective anti-

tuberculosis drugs, such as rifampicin in the 1960s, may have shifted research priorities

away from early isoniazid derivatives.[11]

While Verazide itself has been relegated to the annals of pharmaceutical history, the strategy

of modifying existing anti-tubercular agents remains highly relevant. Modern drug discovery

efforts continue to explore derivatives and prodrugs of existing antibiotics to enhance their

efficacy against drug-resistant strains and improve their safety profiles.[8][9][12] The historical

case of Verazide underscores the long-standing challenges in tuberculosis drug development

and serves as a reminder of the extensive research that has paved the way for current

therapeutic regimens. Further investigation into the properties of these historical compounds,

using modern analytical and pharmacological techniques, could potentially uncover novel

insights or lead to the rediscovery of valuable chemical scaffolds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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